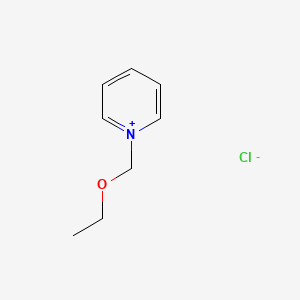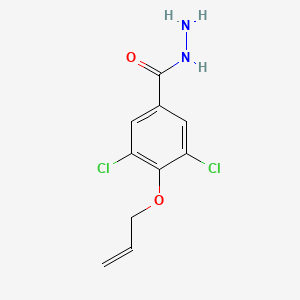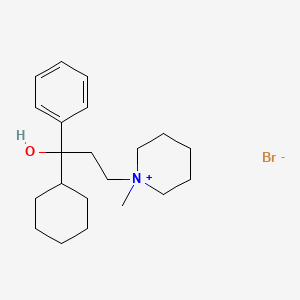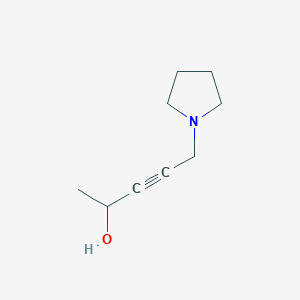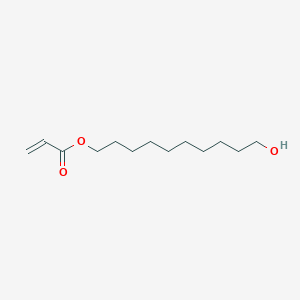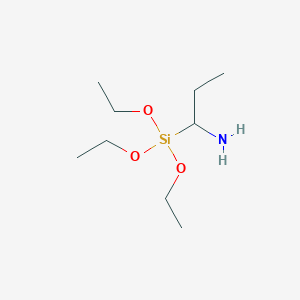
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Iodination of Phenol: The starting material, phenol, is iodinated to introduce iodine atoms at the 2, 4, and 6 positions.
Formation of Phenoxybutyric Acid: The iodinated phenol is then reacted with butyric acid to form the phenoxybutyric acid derivative.
Amidation: The final step involves the reaction of the phenoxybutyric acid with N-ethylbutyramide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Substitution: The iodine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Major Products
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its structural complexity and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The presence of iodine atoms and the phenoxy group may impart unique properties, making it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving iodine metabolism.
Wirkmechanismus
The mechanism of action of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms may also influence its interaction with biological molecules, potentially affecting its pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(N-Methylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is unique due to the specific combination of functional groups and the presence of iodine atoms. This combination may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24340-26-9 |
|---|---|
Molekularformel |
C16H20I3NO4 |
Molekulargewicht |
671.05 g/mol |
IUPAC-Name |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-7-12(21)20(6-3)14-9(17)8-10(18)15(13(14)19)24-11(5-2)16(22)23/h8,11H,4-7H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
PYSYKXNHLJWPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(CC)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




